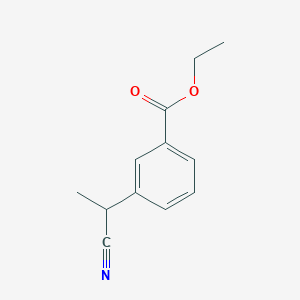

Ethyl 3-(1-cyanoethyl)benzoate

Description

Ethyl 3-(1-cyanoethyl)benzoate is an aromatic ester featuring a cyanoethyl substituent at the 3-position of the benzoate ring.

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

ethyl 3-(1-cyanoethyl)benzoate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)11-6-4-5-10(7-11)9(2)8-13/h4-7,9H,3H2,1-2H3 |

InChI Key |

PNFKSWIYJZJXIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl benzoate derivatives vary significantly based on substituents at the 3- or 4-positions. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group (–CN) in Ethyl 3-(1-cyanoethyl)benzoate is less electron-withdrawing than –NO2 but more than –O-alkyl. This impacts hydrolysis rates and nucleophilic substitution reactivity.

Physicochemical Properties

While direct data is unavailable, comparisons can be drawn:

Structure-Activity Relationships (SAR)

- Antimicrobial Activity: Pyranyl benzoates () require specific substituents (e.g., dihydro-methyl-2H-pyranyl) for activity. The cyanoethyl group’s impact on bioactivity remains unexplored but may mimic EWGs in other antimicrobial esters.

- Enzyme Inhibition : Urea-linked benzoates () show selectivity for aquaporins, suggesting that substituent polarity and hydrogen-bonding capacity are critical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(1-cyanoethyl)benzoate, and how can purity be ensured?

- Methodology : A two-step synthesis is typical. First, prepare 3-(1-cyanoethyl)benzoic acid via nucleophilic substitution of 3-bromobenzoic acid with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Second, esterify the carboxylic acid using ethanol and H₂SO₄ as a catalyst. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify the final product using column chromatography or recrystallization (ethanol/water). Confirm purity via HPLC (C18 column, acetonitrile:water gradient) and GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish the cyanoethyl group (δ ~2.5–3.5 ppm for CH₂CN) and ester carbonyl (δ ~165–170 ppm).

- IR Spectroscopy : Confirm the ester (C=O stretch ~1720 cm⁻¹) and nitrile (C≡N stretch ~2240 cm⁻¹).

- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns.

Cross-validate data with computational simulations (e.g., Gaussian DFT) for ambiguous signals .

Q. What are the key physicochemical properties relevant to handling this compound?

- Methodology : Determine logP via shake-flask method (octanol/water) to assess lipophilicity. Measure melting point (DSC) and solubility in common solvents (e.g., DMSO, ethanol) using gravimetric analysis. Stability studies under varying pH (1–13) and temperatures (4°C–40°C) can be conducted via HPLC monitoring. Use Karl Fischer titration for hygroscopicity assessment .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected coupling patterns) be resolved?

- Methodology : Perform 2D NMR (COSY, NOESY) to identify through-space interactions and confirm stereochemistry. If ambiguity persists, crystallize the compound and solve its structure via X-ray diffraction (SHELX software for refinement ). Compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) .

Q. What computational strategies predict the reactivity of the cyanoethyl group in nucleophilic or radical reactions?

- Methodology : Use quantum mechanical calculations (e.g., Gaussian or ORCA) to model transition states for reactions involving the nitrile moiety. Calculate Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with experimental kinetic studies (e.g., monitoring cyanide release via UV-Vis with Fe²⁺/1,10-phenanthroline) .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Methodology : Apply Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) for multi-factor optimization. Monitor real-time reaction kinetics via inline FTIR or Raman spectroscopy. For heterogeneous systems, assess mass transfer limitations using Grashof number calculations .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodology : Re-examine computational parameters (basis set, solvent model). For gas-phase simulations, apply scaling factors (e.g., 0.961 for B3LYP/6-31G*). Experimentally, ensure sample preparation avoids polymorphism (e.g., use sublimation for crystalline solids). Cross-check with Raman spectroscopy if IR bands overlap .

Q. What statistical approaches are recommended for analyzing biological activity data involving this compound?

- Methodology : Use ANOVA for dose-response studies (e.g., IC₅₀ comparisons). Apply principal component analysis (PCA) to correlate structural features (logP, dipole moment) with activity. For high-throughput screening, employ false discovery rate (FDR) correction. Validate models with leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.